10-Phenoxarsinin-10-ylphenoxarsinine

Description

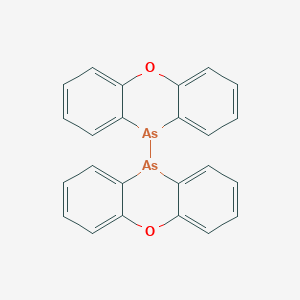

10-Phenoxarsinin-10-ylphenoxarsinine (CAS RN: 4095-45-8), also known as 10,10′-Oxybisphenarsazine or bis(5,10-dihydrophenarsazine) oxide, is an organoarsenic compound comprising two phenarsazine moieties linked by an oxygen atom . Phenarsazine is a heterocyclic system containing one arsenic and one nitrogen atom in a bicyclic structure (C₁₂H₁₀AsN). The oxide bridge in this compound enhances its stability and modulates its reactivity, making it a precursor for synthesizing substituted derivatives.

Its molecular formula is C₂₄H₁₈As₂N₂O, with a molecular weight of ~500 g/mol, inferred from structural analogs .

Properties

CAS No. |

15430-08-7 |

|---|---|

Molecular Formula |

C24H16As2O2 |

Molecular Weight |

486.2 g/mol |

IUPAC Name |

10-phenoxarsinin-10-ylphenoxarsinine |

InChI |

InChI=1S/C24H16As2O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |

InChI Key |

OIVNMJRHWQVFGU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |

Synonyms |

10,10'-Bi(10H-phenoxarsine) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 10-Phenoxarsinin-10-ylphenoxarsinine with key structurally related arsenic-containing heterocycles:

Key Findings

- Biocidal Potency: Phenoxarsine derivatives (e.g., OBPA) exhibit significantly higher fungicidal and bactericidal activity (10–20×) compared to phenarsazine analogs due to enhanced electrophilic arsenic centers and improved membrane penetration .

- Structural Influence: Phenarsazine vs. Phenoxarsine: Phenarsazine contains a nitrogen atom in the heterocycle, while phenoxarsine has an oxygen atom. This difference alters electronic properties and reactivity, with phenoxarsine derivatives being more lipophilic and bioactive . Chlorinated Derivatives: Chlorine substitution at the 10-position (e.g., 10-chlorophenoxarsine) enhances electrophilicity, making these compounds effective intermediates for synthesizing thio- and alkoxy-derivatives .

- Applications: OBPA is widely used in industrial applications (e.g., PVC, adhesives) due to its broad-spectrum antimicrobial activity . Phenarsazine derivatives like Adamsite were historically used as chemical irritants but are now largely obsolete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.